molecular formula C8H11NO3 B1459303 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 1403766-56-2

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

Cat. No. B1459303
CAS RN: 1403766-56-2
M. Wt: 169.18 g/mol
InChI Key: GYVMVZUBLHDJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 . It is also known by its CAS number 1403766-56-2 .


Synthesis Analysis

The synthesis of a similar compound, a conformationally restricted γ-aminobutyric acid (GABA) analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold, was developed using an eight-step sequence . This sequence relied on the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps . Another synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling and 1,5-enyne cyclization has been reported .


Molecular Structure Analysis

The molecular structure of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molar mass of the compound is 169.18 g/mol .


Chemical Reactions Analysis

A synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative, which might be related to 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid, has been reported . The synthesis method comprises several steps including dissolving a compound in a solvent, adding a reducing agent for reducing ketonic groups to hydroxyl, forming a carbon-carbon double bond under the action of organic alkali and a dehydrating agent, and carrying out hydrogenation reduction on the obtained object under the action of a catalyst .

Scientific Research Applications

Pharmaceutical Research

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity allows for the creation of diverse derivatives with potential therapeutic effects. For instance, it can be used to synthesize analogs that may exhibit antiproliferative activity against certain cancer cell lines, as seen in related pyridine derivatives .

properties

IUPAC Name

5-oxo-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-5-1-4-3-9-7(8(11)12)6(4)2-5/h4,6-7,9H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVMVZUBLHDJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201094
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

CAS RN

1403766-56-2
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Reactant of Route 2
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Reactant of Route 3
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Reactant of Route 4
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Reactant of Route 5
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Reactant of Route 6
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.